molecular formula C10H6ClNO B1645361 4-Isoquinolinecarbonyl chloride

4-Isoquinolinecarbonyl chloride

Cat. No.: B1645361
M. Wt: 191.61 g/mol
InChI Key: XAZUGXFPNBZIGC-UHFFFAOYSA-N
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Description

4-Isoquinolinecarbonyl chloride (CAS: 1186663-62-6) is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a carbonyl chloride (-COCl) group at the 4-position. Its molecular formula is C₁₀H₆ClNO, with a molecular weight of 197.61 g/mol. The compound’s structure combines the aromatic isoquinoline system, which is a benzannulated pyridine derivative, with a highly reactive acyl chloride functional group. This reactivity makes it a valuable intermediate in organic synthesis, particularly in the preparation of amides, esters, and other derivatives through nucleophilic acyl substitution reactions .

Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

isoquinoline-4-carbonyl chloride

InChI

InChI=1S/C10H6ClNO/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H

InChI Key

XAZUGXFPNBZIGC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

4-Chloroisoquinoline-1-carbonitrile (CAS: 23994-20-9)
  • Molecular Formula : C₁₀H₅ClN₂
  • Key Features : Replaces the carbonyl chloride with a nitrile (-CN) group at the 1-position.
  • Applications : Primarily used in the synthesis of heterocyclic amines and pharmaceuticals. The nitrile group offers distinct reactivity, enabling transformations such as hydrolysis to carboxylic acids or reduction to amines .
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride (CAS: 2060036-82-8)
  • Molecular Formula: C₁₀H₈ClNO₂S·HCl
  • Key Features : Substitutes the carbonyl chloride with a sulfonyl chloride (-SO₂Cl) group at the 5-position, with an additional methyl group at the 4-position.
  • Reactivity : Sulfonyl chlorides are less electrophilic than acyl chlorides but are pivotal in forming sulfonamides and sulfonate esters, widely used in drug design .

Structural Isomers and Analogues

2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160264-68-5)
  • Molecular Formula: C₁₉H₁₆ClNO₂
  • Key Differences: A quinoline (rather than isoquinoline) derivative with a bulky 3-isopropoxyphenyl substituent at the 2-position.
  • Impact: The quinoline scaffold alters electronic properties, reducing aromatic stabilization compared to isoquinoline. The isopropoxy group enhances steric hindrance, affecting reaction kinetics .
Pyridine-4-carbonyl chloride (CAS: N/A)
  • Molecular Formula: C₆H₄ClNO
  • Key Differences: A simpler pyridine-based analogue lacking the fused benzene ring of isoquinoline.
  • Reactivity : Less sterically hindered and more electron-deficient due to the absence of annulated aromatic systems, leading to faster nucleophilic substitution rates .

Substituent Effects on Reactivity and Stability

1-Chloro-4-methylisoquinoline-3-carbonyl chloride (CAS: 89928-57-4)
  • Molecular Formula: C₁₁H₇Cl₂NO
  • Substituents : Chlorine at the 1-position and methyl at the 4-position.
  • Effects : The electron-withdrawing chlorine increases electrophilicity at the carbonyl center, while the methyl group introduces steric effects that may slow down reactions with bulky nucleophiles .
3-Quinolinecarbonyl chloride, 4-chloro-2-(4-methoxyphenyl)- (CAS: N/A)
  • Key Features: A quinoline derivative with a 4-methoxyphenyl group (electron-donating) and chlorine substituent.
  • Impact : The methoxy group enhances solubility in polar solvents but reduces electrophilicity at the carbonyl due to resonance effects .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Notable Substituents
4-Isoquinolinecarbonyl chloride 1186663-62-6 C₁₀H₆ClNO 197.61 Carbonyl chloride None
4-Chloroisoquinoline-1-carbonitrile 23994-20-9 C₁₀H₅ClN₂ 188.62 Nitrile Chlorine at 1-position
4-Methylisoquinoline-5-sulfonyl chloride HCl 2060036-82-8 C₁₀H₈ClNO₂S·HCl 278.16 Sulfonyl chloride Methyl at 4-position
2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride 1160264-68-5 C₁₉H₁₆ClNO₂ 325.80 Carbonyl chloride 3-Isopropoxyphenyl at 2-position
1-Chloro-4-methylisoquinoline-3-carbonyl chloride 89928-57-4 C₁₁H₇Cl₂NO 240.09 Carbonyl chloride Chlorine at 1, methyl at 4

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